(3-cyclopentyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone
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Overview
Description
(3-cyclopentyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is a complex organic compound with a unique structure that combines a thienopyrimidine core with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopentyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the furan ring through a series of coupling reactions. Common reagents used in these reactions include cyclopentanone, dimethylamine, and furan-2-carboxylic acid. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-cyclopentyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(3-cyclopentyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (3-cyclopentyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar thienopyrimidine core but different substituents.
Furan Derivatives: Compounds containing a furan ring with various functional groups.
Uniqueness
(3-cyclopentyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is unique due to its combination of a thienopyrimidine core and a furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3-cyclopentyl-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H22N2O2S/c1-12-13(2)23-18-15(12)10-19(14-6-3-4-7-14)11-20(18)17(21)16-8-5-9-22-16/h5,8-9,14H,3-4,6-7,10-11H2,1-2H3 |
InChI Key |
PWTNAQDNAHUGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CCCC4)C |
Origin of Product |
United States |
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